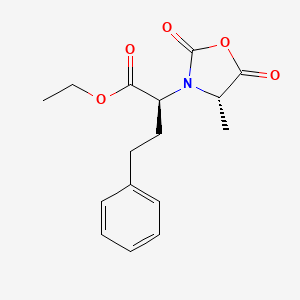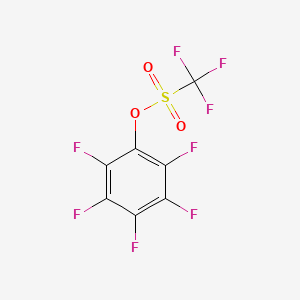
Tris(3-(Trifluoracetyl)bornan-2-onato-O,O’)Europium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is notable for its luminescent properties, making it a subject of extensive research in various scientific fields, including medical, environmental, and industrial applications.
Wissenschaftliche Forschungsanwendungen
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium has a wide range of scientific research applications:
Chemistry: It is used as a luminescent probe in various chemical analyses and studies.
Biology: The compound’s luminescent properties make it useful in biological imaging and as a marker in biochemical assays.
Medicine: Research is ongoing into its potential use in medical diagnostics and as a therapeutic agent.
Industry: It is used in the development of luminescent materials for various industrial applications, including lighting and display technologies.
Vorbereitungsmethoden
The synthesis of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium typically involves the reaction of europium salts with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium oxides.
Reduction: Reduction reactions can convert the europium(III) center to europium(II), altering the compound’s properties.
Substitution: Ligand substitution reactions can occur, where the trifluoroacetylacetone ligands are replaced by other ligands, resulting in different coordination compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wirkmechanismus
The luminescent properties of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium are due to the europium ion’s ability to absorb and emit light. When the compound is excited by an external light source, the europium ion transitions to an excited state. Upon returning to the ground state, it emits light, resulting in luminescence. This process involves specific molecular targets and pathways, including energy transfer from the ligands to the europium ion.
Vergleich Mit ähnlichen Verbindungen
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium is unique compared to other similar compounds due to its specific ligand structure and resulting luminescent properties. Similar compounds include:
Europium tris(acetylacetonate): Another luminescent europium compound with different ligand structures.
Europium tris(dibenzoylmethane): Known for its luminescent properties but with different applications and characteristics.
The uniqueness of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium lies in its trifluoroacetylacetone ligands, which enhance its luminescent efficiency and stability.
Eigenschaften
CAS-Nummer |
34830-11-0 |
|---|---|
Molekularformel |
C36H42EuF9O6 |
Molekulargewicht |
893.7 g/mol |
IUPAC-Name |
europium(3+);(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate |
InChI |
InChI=1S/3C12H14F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6H,4-5H2,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
VJBOGQMNBRGINA-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Eu+3] |
Isomerische SMILES |
CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.[Eu+3] |
Kanonische SMILES |
CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.[Eu+3] |
Key on ui other cas no. |
34830-11-0 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[Bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B1588527.png)

